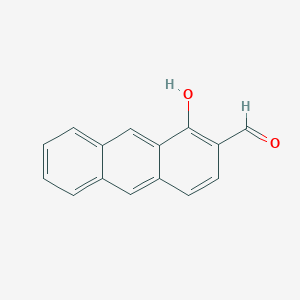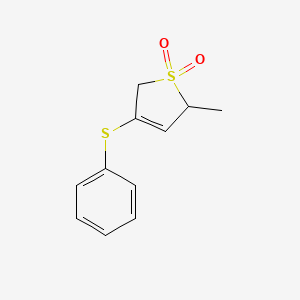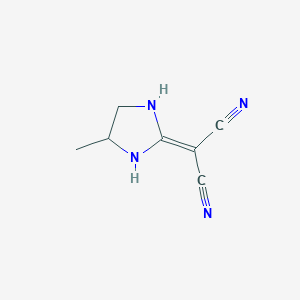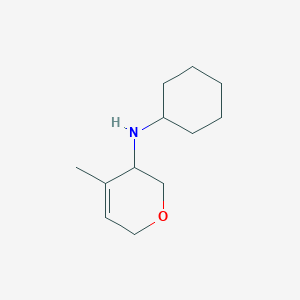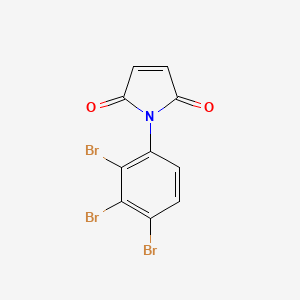
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of phenyl derivatives followed by cyclization to form the pyrrole ring. One common method includes the bromination of phenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tribromophenyl derivative is then subjected to cyclization with maleic anhydride under acidic conditions to form the pyrrole-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
科学的研究の応用
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to modulation of biological processes such as inflammation and cell proliferation.
類似化合物との比較
2,3,4-Tribromophenol: Shares the tribromophenyl moiety but lacks the pyrrole-2,5-dione structure.
2,4-Dibromophenyl 2,3,4-Tribromophenyl Ether: Contains a similar brominated phenyl structure but differs in its ether linkage.
Uniqueness: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of the tribromophenyl group with the pyrrole-2,5-dione moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
106287-34-7 |
|---|---|
分子式 |
C10H4Br3NO2 |
分子量 |
409.86 g/mol |
IUPAC名 |
1-(2,3,4-tribromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Br3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-4H |
InChIキー |
JVPNJMXUEFEHNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N2C(=O)C=CC2=O)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


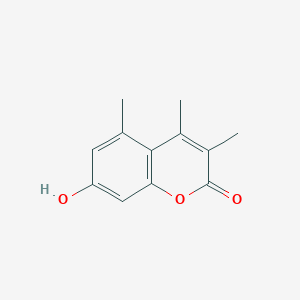
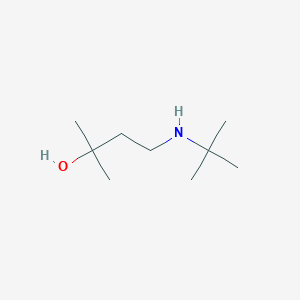
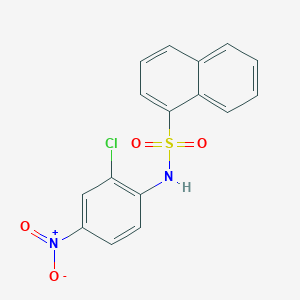

![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)
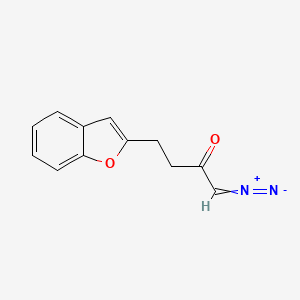
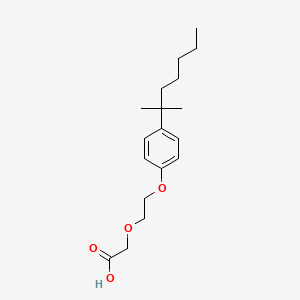
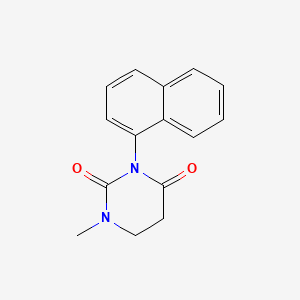
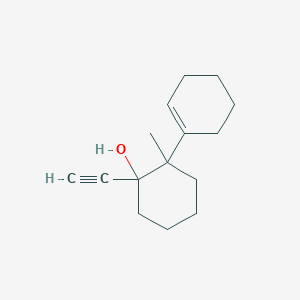
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
